molecular formula C10H14N4O2 B1401972 2-nitro-N-(piperidin-1-yl)pyridin-3-amine CAS No. 1565604-74-1

2-nitro-N-(piperidin-1-yl)pyridin-3-amine

Cat. No.: B1401972
CAS No.: 1565604-74-1
M. Wt: 222.24 g/mol
InChI Key: DTEJVOSWDJOIMW-UHFFFAOYSA-N
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Description

2-nitro-N-(piperidin-1-yl)pyridin-3-amine is a heterocyclic compound that contains both a piperidine and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the piperidine moiety imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(piperidin-1-yl)pyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the piperidine moiety. One common method involves the nitration of 3-aminopyridine to form 2-nitro-3-aminopyridine. This intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization techniques can help in identifying the best reaction conditions and catalysts for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-nitro-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety can enhance the compound’s binding affinity to its targets, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    2-nitro-N-(morpholin-4-yl)pyridin-3-amine: Similar structure but with a morpholine ring instead of piperidine.

    2-nitro-N-(pyrrolidin-1-yl)pyridin-3-amine: Contains a pyrrolidine ring instead of piperidine.

    2-nitro-N-(azepan-1-yl)pyridin-3-amine: Features an azepane ring instead of piperidine.

Uniqueness

2-nitro-N-(piperidin-1-yl)pyridin-3-amine is unique due to the combination of the nitro group and the piperidine ring, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-nitro-N-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)10-9(5-4-6-11-10)12-13-7-2-1-3-8-13/h4-6,12H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEJVOSWDJOIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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